molecular formula C12H10ClNO3 B13865663 2-Chloro-7-ethoxyquinoline-3-carboxylic acid

2-Chloro-7-ethoxyquinoline-3-carboxylic acid

Cat. No.: B13865663
M. Wt: 251.66 g/mol
InChI Key: AXIFTQHBAOOSBX-UHFFFAOYSA-N
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Description

2-Chloro-7-ethoxyquinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research and industry. This compound features a quinoline ring substituted with a chlorine atom at the 2-position, an ethoxy group at the 7-position, and a carboxylic acid group at the 3-position. Its unique structure imparts specific chemical properties that make it valuable in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-ethoxyquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Vilsmeier-Haack reaction, where an acetanilide derivative undergoes cyclization in the presence of phosphorus oxychloride and dimethylformamide at elevated temperatures . This reaction forms the quinoline core, which is then further functionalized to introduce the ethoxy and carboxylic acid groups.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, often starting from commercially available aniline derivatives. The process includes chlorination, ethoxylation, and carboxylation steps, each optimized for yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-7-ethoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further explored for their unique properties and applications.

Scientific Research Applications

2-Chloro-7-ethoxyquinoline-3-carboxylic acid has extensive applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-7-ethoxyquinoline-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. By binding to the active sites of enzymes like phospholipase A2 and cyclooxygenase-2, it inhibits their catalytic activity, leading to downstream effects such as reduced inflammation and altered cell proliferation . The compound’s structure allows it to fit into specific binding pockets, making it a potent inhibitor.

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carboxylic acid
  • 2-Chloro-7-methoxyquinoline-3-carboxylic acid
  • 2-Chloro-5,7-dimethylquinoline-3-carboxylic acid

Comparison: Compared to its analogs, 2-Chloro-7-ethoxyquinoline-3-carboxylic acid is unique due to the presence of the ethoxy group at the 7-position. This substitution can influence its solubility, reactivity, and binding affinity to molecular targets. The ethoxy group may also enhance its pharmacokinetic properties, making it a more effective compound in certain applications .

Properties

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

2-chloro-7-ethoxyquinoline-3-carboxylic acid

InChI

InChI=1S/C12H10ClNO3/c1-2-17-8-4-3-7-5-9(12(15)16)11(13)14-10(7)6-8/h3-6H,2H2,1H3,(H,15,16)

InChI Key

AXIFTQHBAOOSBX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=NC(=C(C=C2C=C1)C(=O)O)Cl

Origin of Product

United States

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